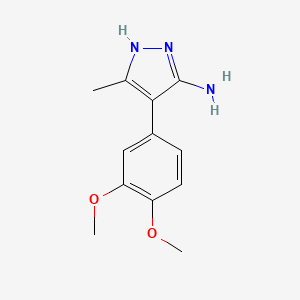

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-7-11(12(13)15-14-7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,1-3H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRZFDDZHQRHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347840-95-3 | |

| Record name | 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

Substitution: The amine group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Industry: It is employed in the development of new catalysts and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The following table highlights key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Heterocyclic Modifications : Substitution with a thiazole ring (C₁₅H₁₆N₄O₂S) introduces sulfur, which may improve binding affinity in enzyme inhibition .

- Steric Effects : Bulkier substituents (e.g., diphenyl in C₁₅H₁₃N₃) reduce conformational flexibility but increase hydrophobic interactions .

Neurotrophic Effects

- Dimethoxyphenyl-Containing Compounds : Analogs like trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene exhibit neurotrophic activity in PC12 cells, suggesting the dimethoxy motif may support neuronal growth .

Enzyme Inhibition

- Thiazole-Substituted Pyrazoles : Derivatives with thiazole rings (e.g., C₁₅H₁₆N₄O₂S) are often explored as kinase inhibitors due to sulfur’s role in coordinating metal ions in enzymatic active sites .

- Sulfonamide Derivatives : Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-aryl-1H-pyrazole-3-carboxamide (MW ~600 g/mol) show COX-2 inhibitory activity, highlighting the importance of sulfonyl groups in anti-inflammatory applications .

Future Research :

- Explore SAR (Structure-Activity Relationships) by modifying methoxy groups to halogens or nitro substituents.

- Evaluate in vitro neurotrophic activity using assays reported for similar dimethoxyphenyl compounds .

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally significant, featuring a pyrazole ring substituted with a dimethoxyphenyl group, which may influence its pharmacological properties.

- Molecular Formula : C12H14N4O2

- CAS Number : 347840-95-3

- Molecular Weight : 246.26 g/mol

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole compounds found that derivatives with similar structures showed effective inhibition against multiple pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 4a | 0.22 | 0.25 | 85 |

| 5a | 0.23 | 0.27 | 80 |

| 7b | 0.25 | 0.30 | 90 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various types of cancer, including breast and liver cancers. For example, certain pyrazole derivatives were reported to induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase-3 activity .

Case Study: Apoptosis Induction

In a controlled study, three specific pyrazole compounds were evaluated for their ability to induce apoptosis in cancer cells:

- Concentration : 10 µM

- Caspase-3 Activity Increase : 1.33 - 1.57 times compared to control

Enzyme Inhibition

Additionally, the compound has been noted for its activity as an enzyme inhibitor. It has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between:

Toxicity and Safety Profile

The safety profile of pyrazole derivatives is crucial for their development as therapeutic agents. Studies indicate that these compounds exhibit low hemolytic activity (3.23% - 15.22% lysis), suggesting minimal toxicity to red blood cells . Furthermore, noncytotoxicity was observed with IC50 values greater than 60 µM.

Q & A

Q. What are the established synthetic pathways for 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via multistep protocols involving cyclization, formylation, and acylation. A typical route begins with condensation of substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with hydrazine derivatives, followed by cyclization using Vilsmeier-Haack reagents to form the pyrazole core. Key intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride are validated via NMR and mass spectrometry. Table 1 : Synthetic Routes and Yields

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. What preliminary biological activities have been reported, and what assay models are used?

- Methodological Answer : Initial screens focus on antitubercular (MIC = 1.56 µg/mL against M. tuberculosis H37Rv) and antibacterial activity (Gram-positive pathogens, MIC range: 2–8 µg/mL) . Assay protocols include:

- Microplate Alamar Blue Assay for mycobacterial growth inhibition .

- Agar Diffusion for bacterial zones of inhibition .

Table 2 : Bioactivity Summary

| Target | Activity (MIC/IC) | Assay Model | Reference |

|---|---|---|---|

| M. tuberculosis | 1.56 µg/mL | Microplate Alamar Blue | |

| S. aureus | 4 µg/mL | Agar dilution |

Advanced Research Questions

Q. How can synthetic scalability challenges be addressed without compromising yield or purity?

- Methodological Answer : Scale-up issues (e.g., low yields in acylation steps) are mitigated by:

Q. How should discrepancies in bioactivity data across studies be resolved?

- Methodological Answer : Contradictions (e.g., variable MICs for the same pathogen) require:

Replication : Standardize assay conditions (e.g., inoculum size, growth phase).

Compound Purity Verification : Use HPLC to rule out impurity-driven artifacts .

Target-Specific Assays : Compare inhibition of enzymes like enoyl-ACP reductase (tubercular target) vs. broad-spectrum assays.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to:

- Mycobacterial KasA : Key for fatty acid biosynthesis (docking score: −9.2 kcal/mol) .

- Bacterial DNA Gyrase : Pyrazole amines disrupt ATP-binding pockets (ΔG = −8.5 kcal/mol) .

Table 3 : Computational Parameters

| Software | Target Protein (PDB ID) | Binding Affinity | Reference |

|---|---|---|---|

| AutoDock Vina | KasA (2PZD) | −9.2 kcal/mol | |

| Schrödinger | DNA Gyrase (1KZN) | −8.5 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.